
2-Chloro-3-phenylpropanoic acid
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Description
2-Chloro-3-phenylpropanoic acid (C₉H₉ClO₂, MW: 184.62 g/mol) is a chiral carboxylic acid featuring a chlorine atom at the β-position (C2) and a phenyl group at the γ-position (C3) of the propanoic acid backbone. It exists as enantiomers: (R)-(-)-2-Chloro-3-phenylpropanoic acid (CAS 94347-44-1) and (S)-2-Chloro-3-phenylpropanoic acid (CAS 41998-38-3) .
Q & A
Basic Research Questions
Q. What safety protocols should be followed when handling 2-Chloro-3-phenylpropanoic acid in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation of vapors or dust .
- Emergency Measures : In case of skin contact, immediately remove contaminated clothing and rinse with water for 15 minutes. For eye exposure, flush with water for at least 10 minutes and seek medical attention .
- Storage : Store in a cool, dry, well-ventilated area away from incompatible substances (e.g., strong bases or oxidizing agents) .
Q. How can researchers optimize the synthesis of this compound for improved yield?
- Methodological Answer :
- Reaction Conditions : Adjust temperature (e.g., 80–100°C) and solvent polarity (e.g., dichloromethane or THF) to favor nucleophilic substitution at the chloro position .
- Catalyst Screening : Test palladium or copper catalysts for cross-coupling reactions involving phenyl groups .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product .
Q. What analytical techniques are recommended for characterizing this compound?
- Methodological Answer :
- Spectroscopy :
- NMR : Assign peaks using 1H-NMR (δ 3.5–4.0 ppm for CH2Cl) and 13C-NMR (δ 40–45 ppm for C-Cl) .
- FT-IR : Identify carboxylic acid O-H stretches (~2500–3000 cm−1) and C-Cl vibrations (~550–650 cm−1) .
- Mass Spectrometry : Use HRMS (ESI+) to confirm molecular ion [M+H]+ and fragmentation patterns .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in aqueous vs. nonpolar solvents?
- Methodological Answer :
- Solvent Effects : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to compare solvation energies and transition states in polar (water) and nonpolar (toluene) media .
- Reactivity Descriptors : Calculate electrophilicity indices to predict susceptibility to nucleophilic attack at the chloro group .
Q. What strategies resolve contradictions in reported metabolic pathways of chlorinated phenylpropanoic acids?
- Methodological Answer :
- Comparative Studies : Use isotopic labeling (14C-tagged compounds) to track metabolic intermediates in in vitro enzyme assays (e.g., liver microsomes) .
- Data Reconciliation : Apply multivariate statistical analysis (e.g., PCA) to identify outliers in published datasets and validate findings via LC-MS/MS .
Q. How can reaction mechanisms involving this compound in catalytic processes be experimentally validated?
- Methodological Answer :
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers
2-(4-Chlorophenyl)propanoic Acid (CAS 2019-34-3)
- Structure: Chlorine at the para position of the phenyl ring, propanoic acid chain at C2.
- Molecular Weight : 184.62 g/mol (same as target compound).
- Physical State: Solid (m.p. 126°C) , contrasting with the oily state of 2-chloro-3-phenylpropanoic acid.
3-(4-Chlorophenyl)propanoic Acid (CAS 2019-34-3)
- Structure: Propanoic acid chain at C3 of the 4-chlorophenyl group.
- Properties : Similar molecular weight but distinct spatial arrangement, leading to differences in solubility and intermolecular interactions .
Table 1: Positional Isomers Comparison
Compound | CAS Number | Molecular Formula | Physical State | Melting Point (°C) | Key Feature |
---|---|---|---|---|---|
This compound | 94347-44-1 | C₉H₉ClO₂ | Oil | N/A | β-Chloro, γ-phenyl |
2-(4-Chlorophenyl)propanoic acid | 2019-34-3 | C₉H₉ClO₂ | Solid | 126 | Para-chloro on phenyl ring |
3-(4-Chlorophenyl)propanoic acid | 2019-34-3 | C₉H₉ClO₂ | Solid | 126 | Propanoic chain at C3 |
Stereoisomers
(R)-(-)- and (S)-2-Chloro-3-phenylpropanoic Acid
- Chirality : The (R)- and (S)-enantiomers share identical physical properties (e.g., molecular weight, formula) but differ in optical activity and biological interactions.
- Applications : Enantiomeric purity is critical in drug design; for example, one enantiomer may exhibit higher LasB inhibition efficacy .
Unsaturated Analog: 2-Chloro-3-phenylprop-2-enoic Acid
- Structure : Double bond between C2 and C3 (C₉H₇ClO₂, MW: 182.60 g/mol).
- Reactivity: The conjugated double bond enables participation in Diels-Alder reactions, unlike the saturated backbone of this compound .
Table 2: Unsaturated vs. Saturated Comparison
Compound | Molecular Formula | Molecular Weight | LogP | Key Reactivity |
---|---|---|---|---|
This compound | C₉H₉ClO₂ | 184.62 | N/A | Acid-catalyzed esterification |
2-Chloro-3-phenylprop-2-enoic acid | C₉H₇ClO₂ | 182.60 | 2.35 | Diels-Alder reactions |
Functional Group Variants
2-[(3-Chlorobenzoyl)amino]propanoic Acid
- Structure: Amide linkage replacing the β-chloro group (C₁₀H₁₀ClNO₃, MW: 227.64 g/mol).
- Properties : The benzoyl group increases molecular weight and introduces hydrogen-bonding capacity, altering solubility and pharmacological profile .
Properties
CAS No. |
7474-06-8 |
---|---|
Molecular Formula |
C9H9ClO2 |
Molecular Weight |
184.62 g/mol |
IUPAC Name |
2-chloro-3-phenylpropanoic acid |
InChI |
InChI=1S/C9H9ClO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8H,6H2,(H,11,12) |
InChI Key |
LIDRHDRWTSPELB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)Cl |
Origin of Product |
United States |
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